molecular formula C21H23N3O4S2 B11347299 N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B11347299
M. Wt: 445.6 g/mol
InChI Key: FEXPBSCZXBBCOP-UHFFFAOYSA-N
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Description

N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(THIOPHEN-2-YL)-12-OXAZOLE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a dimethylamino group, a thiolane ring, a thiophene ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(THIOPHEN-2-YL)-12-OXAZOLE-3-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the dimethylamino phenyl derivative, followed by the introduction of the thiolane ring through a cyclization reaction. The thiophene and oxazole rings are then incorporated through additional cyclization and condensation reactions. Specific reagents and catalysts, such as strong acids or bases, may be used to facilitate these reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(THIOPHEN-2-YL)-12-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures and pH levels to ensure selectivity and efficiency .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(THIOPHEN-2-YL)-12-OXAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(THIOPHEN-2-YL)-12-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • N’-[([4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]-2-(3-METHYLPHENOXY)ACETOHYDRAZIDE
  • 4-N,N-Dimethylamino-4′-N′-methyl-stilbazolium tosylate (DAST)

Uniqueness

N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(THIOPHEN-2-YL)-12-OXAZOLE-3-CARBOXAMIDE stands out due to its unique combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C21H23N3O4S2

Molecular Weight

445.6 g/mol

IUPAC Name

N-[[4-(dimethylamino)phenyl]methyl]-N-(1,1-dioxothiolan-3-yl)-5-thiophen-2-yl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C21H23N3O4S2/c1-23(2)16-7-5-15(6-8-16)13-24(17-9-11-30(26,27)14-17)21(25)18-12-19(28-22-18)20-4-3-10-29-20/h3-8,10,12,17H,9,11,13-14H2,1-2H3

InChI Key

FEXPBSCZXBBCOP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=NOC(=C3)C4=CC=CS4

Origin of Product

United States

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